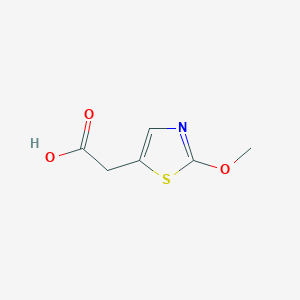
2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group at the second position of the thiazole ring and an acetic acid moiety attached to the fifth position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
The synthesis of 2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid typically involves the reaction of 2-bromo-1-(2-methoxy-1,3-thiazol-5-yl)ethanone with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then hydrolyzed to yield the desired acetic acid derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis .
化学反応の分析
2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. .
科学的研究の応用
2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial, antifungal, and anticancer agents.
Biology: The compound is studied for its potential as an enzyme inhibitor and receptor modulator, making it valuable in drug discovery and development.
Agriculture: Thiazole derivatives, including this compound, are explored for their use as plant growth regulators and pesticides.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties
作用機序
The mechanism of action of 2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the thiazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved .
類似化合物との比較
2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid can be compared with other thiazole derivatives, such as:
2-(2-Methyl-1,3-thiazol-5-yl)acetic acid: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical reactivity and biological activity.
2-(2-Hydroxy-1,3-thiazol-5-yl)acetic acid: Contains a hydroxy group, which can form hydrogen bonds and affect solubility and reactivity.
2-(2-Amino-1,3-thiazol-5-yl)acetic acid: The presence of an amino group introduces basicity and potential for forming amide bonds with other molecules
特性
分子式 |
C6H7NO3S |
|---|---|
分子量 |
173.19 g/mol |
IUPAC名 |
2-(2-methoxy-1,3-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H7NO3S/c1-10-6-7-3-4(11-6)2-5(8)9/h3H,2H2,1H3,(H,8,9) |
InChIキー |
MUPQJQHFCZCFLY-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(S1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13314289.png)
amine](/img/structure/B13314296.png)
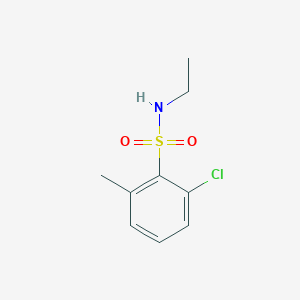


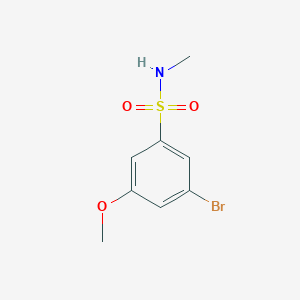

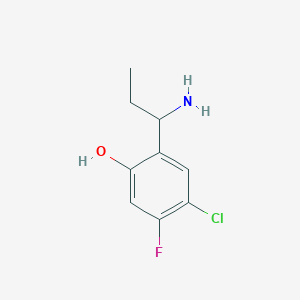

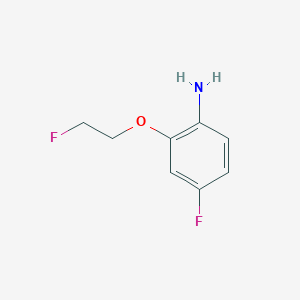
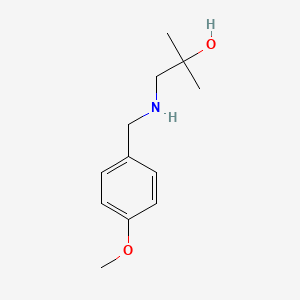
![2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol](/img/structure/B13314349.png)
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13314350.png)
![(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13314356.png)
